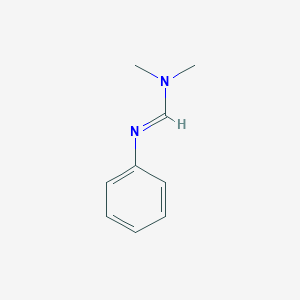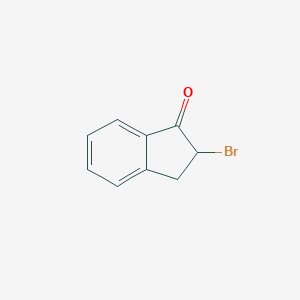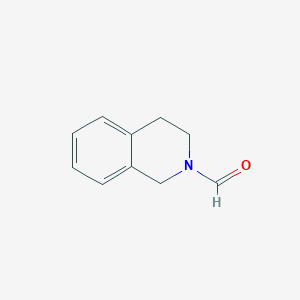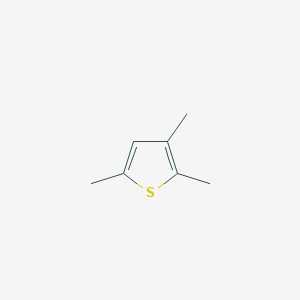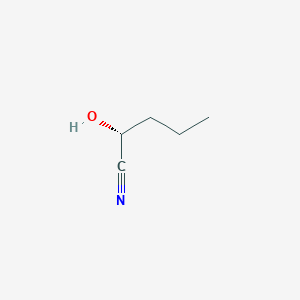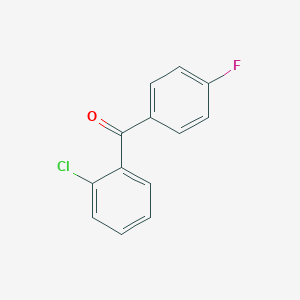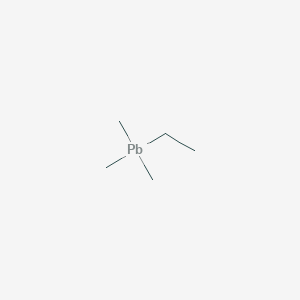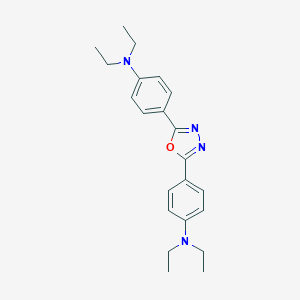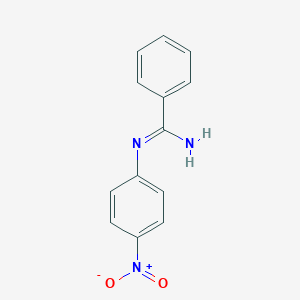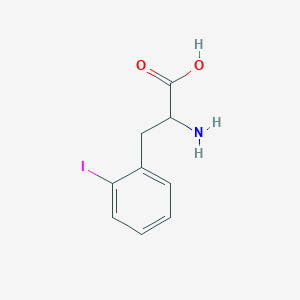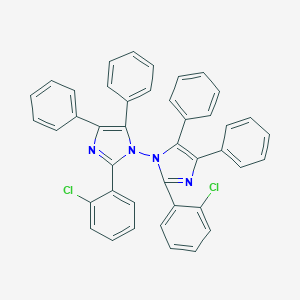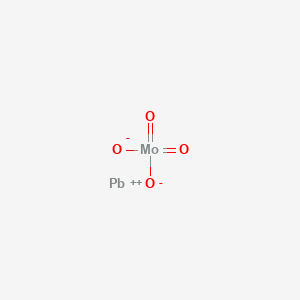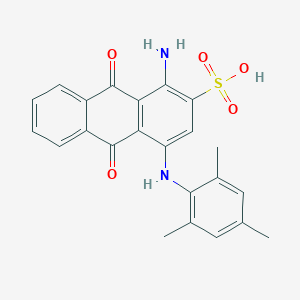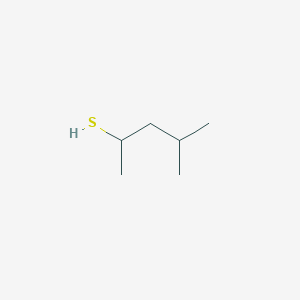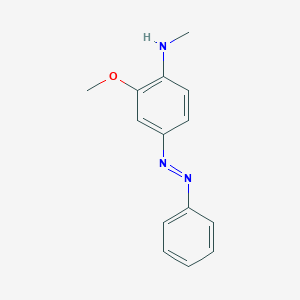
3-Methoxy-4-monomethylaminoazobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-4-monomethylaminoazobenzene, also known as MMAB, is an organic compound with the chemical formula C15H16N2O. It is a synthetic dye used in various industries, including textiles, food, and cosmetics. MMAB is also used in scientific research for its unique chemical properties and potential applications. In
Aplicaciones Científicas De Investigación
3-Methoxy-4-monomethylaminoazobenzene has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for chemotherapy. 3-Methoxy-4-monomethylaminoazobenzene has also been investigated for its potential use in photodynamic therapy, a type of cancer treatment that uses light-activated drugs to destroy cancer cells.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-4-monomethylaminoazobenzene is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. 3-Methoxy-4-monomethylaminoazobenzene is thought to bind to DNA and disrupt its replication, leading to cell death. Additionally, 3-Methoxy-4-monomethylaminoazobenzene has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
3-Methoxy-4-monomethylaminoazobenzene has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. 3-Methoxy-4-monomethylaminoazobenzene has also been shown to inhibit the activity of enzymes involved in DNA replication and repair. In addition, 3-Methoxy-4-monomethylaminoazobenzene has been shown to induce changes in gene expression, leading to altered cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Methoxy-4-monomethylaminoazobenzene is its high purity and stability, making it a reliable reagent for laboratory experiments. 3-Methoxy-4-monomethylaminoazobenzene is also relatively inexpensive and easy to synthesize, making it accessible to researchers. However, one limitation of 3-Methoxy-4-monomethylaminoazobenzene is its potential toxicity, which requires careful handling and disposal. Additionally, 3-Methoxy-4-monomethylaminoazobenzene has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for 3-Methoxy-4-monomethylaminoazobenzene research. One area of interest is the development of 3-Methoxy-4-monomethylaminoazobenzene-based photodynamic therapy for cancer treatment. Researchers are also investigating the use of 3-Methoxy-4-monomethylaminoazobenzene as a tool for studying DNA replication and repair mechanisms. Additionally, 3-Methoxy-4-monomethylaminoazobenzene has been shown to have anti-inflammatory properties, which could have potential applications in treating inflammatory diseases. Further research is needed to fully understand the potential applications of 3-Methoxy-4-monomethylaminoazobenzene in scientific research and beyond.
In conclusion, 3-Methoxy-4-monomethylaminoazobenzene is a versatile compound with a wide range of potential applications in scientific research. Its unique chemical properties and potential for cancer treatment make it an important area of study for researchers. While there are limitations to working with 3-Methoxy-4-monomethylaminoazobenzene, its advantages and potential future directions make it a promising area of research.
Métodos De Síntesis
The synthesis of 3-Methoxy-4-monomethylaminoazobenzene involves the reaction of 4-nitroaniline with sodium methoxide followed by reduction with sodium dithionite. The resulting intermediate is then coupled with 3-methoxyaniline to form 3-Methoxy-4-monomethylaminoazobenzene. This method yields a high purity product and is commonly used in research laboratories.
Propiedades
Número CAS |
10121-94-5 |
|---|---|
Nombre del producto |
3-Methoxy-4-monomethylaminoazobenzene |
Fórmula molecular |
C14H15N3O |
Peso molecular |
241.29 g/mol |
Nombre IUPAC |
2-methoxy-N-methyl-4-phenyldiazenylaniline |
InChI |
InChI=1S/C14H15N3O/c1-15-13-9-8-12(10-14(13)18-2)17-16-11-6-4-3-5-7-11/h3-10,15H,1-2H3 |
Clave InChI |
WXMMPZXALSHYKT-UHFFFAOYSA-N |
SMILES |
CNC1=C(C=C(C=C1)N=NC2=CC=CC=C2)OC |
SMILES canónico |
CNC1=C(C=C(C=C1)N=NC2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



